Bicyclo[4.1.0]heptane-7-carboxamide
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Overview
Description
Bicyclo[4.1.0]heptane-7-carboxamide is an organic compound with a unique bicyclic structure. This compound is characterized by a seven-membered ring fused to a three-membered ring, with a carboxamide functional group attached to the seven-membered ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-7-carboxamide can be synthesized through several methods. One common approach involves the reaction of bicyclo[4.1.0]heptane with a suitable amide-forming reagent. For example, the reaction of bicyclo[4.1.0]heptane with ammonia or an amine in the presence of a dehydrating agent can yield the desired carboxamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted bicyclo[4.1.0]heptane derivatives, depending on the nucleophile used.
Scientific Research Applications
Bicyclo[4.1.0]heptane-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: The parent hydrocarbon structure without the carboxamide group.
Bicyclo[4.1.0]heptane-7-carboxylic acid: The carboxylic acid derivative of the compound.
Bicyclo[4.1.0]heptane-7-amine: The amine derivative of the compound.
Uniqueness
Bicyclo[4.1.0]heptane-7-carboxamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from its similar counterparts.
Properties
CAS No. |
90154-89-5 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H2,9,10) |
InChI Key |
GGLINYPAJRAUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)N |
Origin of Product |
United States |
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